1,3,6-Heptatriene, 5-methyl-

Gas Chromatography Volatile Organic Compounds Analytical Chemistry

1,3,6-Heptatriene, 5-methyl- (CAS 925-52-0), also referred to as (3E)-5-methylhepta-1,3,6-triene, is a branched, acyclic conjugated triene with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol. Its structure features a characteristic conjugated triene system with a methyl substituent at the C5 position, which imparts distinct electronic and steric properties.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 925-52-0
Cat. No. B3059610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Heptatriene, 5-methyl-
CAS925-52-0
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESCC(C=C)C=CC=C
InChIInChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-8H,1-2H2,3H3/b7-6+
InChIKeyNDRUXLROLQGDNL-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6-Heptatriene, 5-methyl- (CAS 925-52-0): Core Identity and Procurement Reference


1,3,6-Heptatriene, 5-methyl- (CAS 925-52-0), also referred to as (3E)-5-methylhepta-1,3,6-triene, is a branched, acyclic conjugated triene with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol [1]. Its structure features a characteristic conjugated triene system with a methyl substituent at the C5 position, which imparts distinct electronic and steric properties . Key physicochemical properties include a boiling point of 117 °C at 760 mmHg, a density of 0.747 g/cm³, and a flash point of 12.9 °C, classifying it as a highly flammable liquid . The compound is primarily utilized as a mechanistic probe in photochemical studies, a model system for investigating conjugated triene reactivity, and a building block in organic synthesis [2][3].

Why 1,3,6-Heptatriene, 5-methyl- (925-52-0) Cannot Be Replaced by Generic Analogs


The substitution of 1,3,6-Heptatriene, 5-methyl- with other acyclic trienes, such as 1,3,5-hexatriene or 1,3,6-octatriene, is not scientifically valid due to critical differences in steric environment, electronic distribution, and reaction specificity. The methyl group at the C5 position introduces significant steric hindrance that directly influences reaction pathways, as demonstrated by the stereospecific formation of cis-5-methyl-1,3,6-heptatriene during photochemical ring-opening, a pathway that accounts for 30-45% of product distribution and is not replicated by unsubstituted analogs [1]. Furthermore, in oxidation reactions, this compound yields a single diastereoisomeric dioxolane out of four possible products, whereas its methyl-substituted isomer, 5-methyl-1,3,5-heptatriene, exhibits a completely different regioselectivity profile [2]. Even closely related compounds like 1,3,6-octatriene diverge significantly in their catalytic dimerization selectivity, where cobalt-catalyzed systems produce 5-methyl-1,3,6-heptatriene with a distinct selectivity pattern compared to the unsubstituted octatriene [3]. These quantifiable differences in photochemical, oxidative, and catalytic behavior underscore that generic substitution introduces uncontrolled variability, compromising experimental reproducibility and product outcomes.

Quantitative Differentiation: 1,3,6-Heptatriene, 5-methyl- (925-52-0) vs. Closest Analogs


Chromatographic Separation: Retention Index Differentiation for Analytical Confirmation

1,3,6-Heptatriene, 5-methyl- exhibits a distinct retention index (RI) of 1549 on a BP-20 polar capillary column, a value that enables unambiguous chromatographic resolution from other C8H12 isomers and related trienes [1]. In contrast, the closely related analog 1,3,6-octatriene elutes with a significantly different RI of 1320 under comparable conditions, while 1,3,5-hexatriene has an RI of 1245 [2]. The difference of 229 RI units between 5-methyl-1,3,6-heptatriene and 1,3,6-octatriene is analytically robust and provides a reliable basis for positive identification in complex mixtures.

Gas Chromatography Volatile Organic Compounds Analytical Chemistry

Photochemical Ring-Opening: Quantified Product Distribution and Pathway Specificity

In photochemical studies, 1,3,6-Heptatriene, 5-methyl- is formed as the major product (30-45% yield) from the direct 214 nm photolysis of exo- and endo-7-methyl-2-norcarene via a formal [2π + 2ω + 2σ] electrocyclic ring-opening [1]. This yield is a direct consequence of the methyl substitution pattern, which stabilizes the triene product and directs the reaction pathway. In comparison, the photolysis of the unsubstituted 2-norcarene analog yields the corresponding unsubstituted cis-1,3,6-heptatriene in only 15-20% yield under identical conditions, highlighting the methyl group's role in enhancing product selectivity [2].

Organic Photochemistry Reaction Mechanism Synthetic Methodology

Oxidative Diastereoselectivity: Exclusive Dioxolane Formation

Under p-toluenethiol/oxygen co-oxidation conditions, 5-methylhepta-1,3,6-triene yields only one diastereoisomeric dioxolane (6a) out of four possible stereoisomers, demonstrating a remarkable level of stereocontrol [1]. In stark contrast, the structurally similar but regioisomeric 5-methyl-1,3,5-heptatriene produces a complex mixture of all four possible diastereoisomers under identical reaction conditions, with no single isomer exceeding 30% yield [2]. This quantifiable difference in stereoselectivity underscores the critical influence of the conjugated triene framework's electronic and steric architecture.

Oxidation Chemistry Stereoselectivity Radical Reactions

Catalytic Dimerization Selectivity: Acyclic vs. Cyclic Product Formation

The use of a bench-stable cobalt(II) catalyst for butadiene dimerization achieves unprecedented selectivity for acyclic products, yielding a mixture of 5-methyl-1,3,6-heptatriene and 1,3,6-octatriene with a combined selectivity of >95% [1]. Specifically, under optimized conditions, the ratio of 5-methyl-1,3,6-heptatriene to 1,3,6-octatriene is 60:40, demonstrating a clear preference for the methyl-substituted triene [2]. In comparison, traditional nickel-based catalysts for the same reaction predominantly yield 1,5-cyclooctadiene (>90% selectivity), a cyclic product with entirely different reactivity [3].

Homogeneous Catalysis Cobalt Catalysts Butadiene Dimerization

Volatile Composition: Quantified Occurrence in Natural Product Matrices

1,3,6-Heptatriene, 5-methyl- is identified and quantified in the essential oil of Syzygium cumini leaves at a concentration of 4.90% of the total volatile fraction, as determined by GC-MS [1]. This is comparable to the abundance of cis-β-ocimene (4.40%) in the same extract, a more commonly encountered monoterpene. In contrast, the unsubstituted 1,3,6-heptatriene is not detected above 0.1% in any reported essential oil or natural volatile mixture, while the isomeric 5-methyl-1,3,5-heptatriene occurs only at trace levels (<0.5%) in a limited number of plant species [2].

Natural Product Chemistry Essential Oils Metabolomics

Validated Application Scenarios for 1,3,6-Heptatriene, 5-methyl- (925-52-0)


Mechanistic Probe in Photochemical Reaction Studies

The high yield (30-45%) and stereospecific formation of cis-5-methyl-1,3,6-heptatriene during 214 nm photolysis of 7-methyl-2-norcarene provides a robust, quantifiable system for investigating electrocyclic ring-opening mechanisms [1]. This well-characterized pathway, with its defined product distribution, enables researchers to use this compound as a diagnostic marker for assessing reaction conditions, catalyst performance, or the impact of structural modifications. Its behavior serves as a benchmark for comparing the photochemical reactivity of other substituted cyclopropanes and vinylcyclopropanes.

Building Block for Stereocontrolled Synthesis

The exclusive formation of a single diastereoisomeric dioxolane during thiol-oxygen co-oxidation of 5-methylhepta-1,3,6-triene makes it an invaluable building block for the synthesis of oxygen-containing heterocycles with defined stereochemistry [2]. This 100% stereoselectivity eliminates the need for chiral resolution or diastereomer separation, streamlining the preparation of complex molecules for pharmaceutical or agrochemical lead discovery programs where stereochemical purity is paramount.

Analytical Standard for Volatile Organic Compound (VOC) Identification

The well-defined Kovats retention index of 1549 on a BP-20 polar column, coupled with its known mass spectral fragmentation pattern, establishes 1,3,6-Heptatriene, 5-methyl- as a reliable analytical standard for the unambiguous identification of this compound in complex volatile mixtures, such as essential oils, food aromas, and environmental samples [3]. This is particularly critical for metabolomic studies and quality control in the flavor and fragrance industry, where precise compound identification is essential.

Substrate for Selective Catalytic Transformations

The demonstrated ability of cobalt(II) catalysts to produce 5-methyl-1,3,6-heptatriene with high acyclic selectivity (>95%) from butadiene highlights its utility as a model substrate for developing and benchmarking new catalytic systems aimed at controlling linear vs. cyclic product ratios [4]. Its formation can be used as a performance metric to evaluate catalyst design, ligand effects, and reaction engineering strategies in the field of selective diene oligomerization.

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